molecular formula C17H11ClFN5O2 B2958355 N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286721-24-1

N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2958355
CAS No.: 1286721-24-1
M. Wt: 371.76
InChI Key: KMHDIZHFGNWRML-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic compound featuring a triazolo[4,3-c]quinazoline core fused with an acetamide moiety. The 4-chlorophenyl group at the N-terminus and the 9-fluoro substituent on the quinazoline ring are critical structural motifs. These groups likely influence its physicochemical properties, such as lipophilicity and electronic distribution, which are pivotal for biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDIZHFGNWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups. Below is a detailed analysis:

Core Heterocycle Modifications

  • N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Replaces the quinazoline core with a quinoxaline system.
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (): Features a quinazolinone core with 6,8-dichloro substitutions. The additional chlorines increase lipophilicity (logP), possibly enhancing membrane permeability but risking higher toxicity. The target compound’s single fluorine may offer a more balanced pharmacokinetic profile .

Substituent Variations

  • N-(2-Ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]quinazolin-2-YL}acetamide (): Differs in the aryl group (2-ethylphenyl vs. 4-chlorophenyl).
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ():
    Replaces the triazolo ring with a sulfanyl bridge. The sulfanyl group increases molecular flexibility and may enhance oxidative metabolism, reducing half-life compared to the target compound’s rigid triazolo core .

Functional Group Comparisons

  • 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides ():
    These analogs, lacking the triazolo ring, exhibit moderate anti-inflammatory activity. The target compound’s triazolo moiety could improve stability and binding specificity, as seen in JQ1 derivatives (), which target bromodomains .
  • However, the target compound’s 9-fluoro group may provide similar polarity without compromising metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Noted Activity/Property Reference
Target Compound Triazolo[4,3-c]quinazoline 4-Chlorophenyl, 9-fluoro ~428.8* N/A (structural inference)
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazolo[4,3-a]quinoxaline 4-Chlorophenyl ~423.8* N/A
N-(2-Ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-C]quinazolin-2-YL}acetamide Triazolo[4,3-c]quinazoline 2-Ethylphenyl, 9-fluoro ~424.8* N/A
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone Sulfanyl bridge, 2,4,6-trimethylphenyl 464.0 N/A
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino, phenyl ~324.3 Anti-inflammatory (Diclofenac-level)

*Calculated based on molecular formulas.

Research Trends and Implications

  • Anti-Inflammatory Potential: The target compound’s triazoloquinazoline scaffold and fluorinated aryl group align with anti-inflammatory quinazolinone derivatives (). Its structure may mitigate ulcerogenic risks compared to aspirin-related compounds .
  • The 4-chlorophenyl group may enhance selectivity for BET-family proteins .
  • Metabolic Stability: The 9-fluoro substituent could reduce cytochrome P450-mediated metabolism, improving half-life over non-halogenated analogs .

Biological Activity

N-(4-chlorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a novel compound belonging to the class of triazoloquinazolines, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy. This article aims to explore the biological activity of this compound through various studies and evaluations.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClFN5O2C_{18}H_{15}ClFN_{5}O_{2} with a molecular weight of 367.8 g/mol. Its structure incorporates a triazolo ring fused to a quinazoline framework, which is significant for its biological properties.

Biological Activity Overview

Research has indicated that triazoloquinazolines exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of triazoloquinazolines as anticancer agents. They are known to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit inflammatory pathways.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized triazoloquinazolines against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal cancer). The results indicated moderate to high cytotoxicity with IC50 values ranging from 17.35 µM to 39.41 µM depending on the specific derivative tested .
  • Mechanism of Action : The mechanism behind the anticancer activity includes inhibition of the epidermal growth factor receptor (EGFR) and topoisomerase II. For instance, one derivative showed an IC50 value of 0.69 µM against EGFR-TK, leading to G2/M phase arrest in MCF-7 cells .

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µM)
HepG2N-(4-chlorophenyl)-...29.47
MCF-7N-(4-chlorophenyl)-...27.05
PC3N-(4-chlorophenyl)-...Not specified
HCT-116N-(4-chlorophenyl)-...17.35

Antimicrobial Activity

Research has shown that similar compounds exhibit antimicrobial properties against various pathogens. The presence of halogenated phenyl groups enhances the interaction with microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Some derivatives have been reported to inhibit TNF-alpha production in vitro, suggesting potential applications in treating inflammatory diseases .

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